2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile
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Overview
Description
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and an acetonitrile group at the 2-position, connected through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Etherification: The acetylated indole is reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-((3-carboxy-1H-indol-4-yl)oxy)acetonitrile.
Reduction: 2-((3-acetyl-1H-indol-4-yl)oxy)ethylamine.
Substitution: 5-bromo-2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile.
Scientific Research Applications
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the acetyl group and ether linkage, making it less complex.
3-acetylindole:
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
Uniqueness
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities. The combination of an acetyl group, an indole core, and an acetonitrile group makes it a versatile compound for various applications in research and industry.
Biological Activity
2-((3-acetyl-1H-indol-4-yl)oxy)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include an indole moiety linked to an acetonitrile group through an ether bond. This compound, with the molecular formula C12H12N2O2 and a molecular weight of approximately 220.24 g/mol, has shown promising biological activities that warrant detailed exploration.
Chemical Structure and Synthesis
The compound can be synthesized through various methods that typically involve the reaction of indole derivatives with acetonitrile under specific conditions. The synthesis pathways often highlight the versatility of indole-based compounds in drug development.
Antidepressant Activity
Research indicates that compounds related to this compound may modulate neurotransmitter systems, particularly serotonin pathways, suggesting potential antidepressant properties. Indole-based compounds have been studied for their ability to interact with serotonin receptors, which are crucial in mood regulation.
Anticancer Properties
Indole derivatives have been recognized for their anticancer activities. Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, some indole-acrylonitrile derivatives have demonstrated GI50 values ranging from 0.0244 to 5.06 μM against multiple cancer types . The specific mechanisms of action may involve the inhibition of cell proliferation and induction of apoptosis.
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Acetylindole | Indole core with acetyl group | Anticancer, antidepressant |
Indomethacin | Indole derivative with anti-inflammatory properties | Pain relief |
Melatonin | Indole derivative involved in sleep regulation | Sleep aid |
5-Hydroxytryptophan | Precursor to serotonin | Mood regulation |
This table illustrates how this compound compares with other indole derivatives in terms of biological activity.
Antibacterial Activity
Indole derivatives are also being explored for their antibacterial properties. Compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria, indicating a potential role in treating bacterial infections .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of various indole derivatives, including those similar to this compound. Results indicated that these compounds could inhibit cancer cell growth significantly, with some exhibiting GI50 values as low as 0.66 μM against leukemia cells .
- Antidepressant Effects : Another research project focused on the interaction of indole-based compounds with serotonin receptors. It was found that certain derivatives could enhance serotonin levels in synaptic clefts, thereby potentially alleviating symptoms of depression.
- Antibacterial Properties : A comparative study on the antibacterial activity of various indole derivatives showed that some compounds exhibited notable MIC values against Staphylococcus aureus, suggesting therapeutic potential in treating bacterial infections .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(3-acetyl-1H-indol-4-yl)oxy]acetonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-7-14-10-3-2-4-11(12(9)10)16-6-5-13/h2-4,7,14H,6H2,1H3 |
InChI Key |
JPBXRZQPZRHBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)OCC#N |
Origin of Product |
United States |
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